molecular formula C7H14N2O4 B102294 (2R,6R)-2,6-diaminoheptanedioic acid CAS No. 17121-19-6

(2R,6R)-2,6-diaminoheptanedioic acid

Cat. No.: B102294
CAS No.: 17121-19-6
M. Wt: 190.20 g/mol
InChI Key: GMKMEZVLHJARHF-UHFFFAOYSA-N
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Description

2,6-Diaminopimelic acid is an amino acid derivative characterized by the presence of two amino groups and two carboxyl groups. It is a key component in the biosynthesis of bacterial cell walls, particularly in gram-negative bacteria. This compound plays a crucial role in the formation of peptidoglycan, a structural polymer that provides rigidity and strength to bacterial cell walls .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diaminopimelic acid can be synthesized through various methods. One common approach involves the hydrolysis of lysine derivatives. The process typically includes the use of strong acids such as hydrochloric acid under controlled temperature conditions . Another method involves the use of citric acid buffers at different pH levels to facilitate the hydrolysis process .

Industrial Production Methods: In industrial settings, 2,6-Diaminopimelic acid is often produced through microbial fermentation. Specific bacterial strains are cultured under optimal conditions to produce the compound, which is then extracted and purified using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminopimelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include piperidine-2,6-dicarboxylic acid and various derivatives used in peptide synthesis .

Mechanism of Action

The primary mechanism of action of 2,6-Diaminopimelic acid involves its role in the biosynthesis of peptidoglycan. It acts as a cross-linking agent between glycan strands, providing structural integrity to the bacterial cell wall. The compound interacts with enzymes such as UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase, facilitating the addition of amino acids to the peptidoglycan precursor .

Comparison with Similar Compounds

Uniqueness: 2,6-Diaminopimelic acid is unique due to its dual role as both an amino acid and a dicarboxylic acid. This dual functionality allows it to participate in a variety of biochemical processes, particularly in bacterial cell wall synthesis, making it indispensable for microbial metabolism .

Properties

IUPAC Name

2,6-diaminoheptanedioic acid
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InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)
Source PubChem
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InChI Key

GMKMEZVLHJARHF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N
Source PubChem
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Molecular Formula

C7H14N2O4
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DSSTOX Substance ID

DTXSID10862237
Record name 2,6-Diaminoheptanedioic acid
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Molecular Weight

190.20 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Diaminopimelic acid
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CAS No.

583-93-7, 922-54-3, 17121-19-6, 2577-62-0
Record name Diaminopimelic acid
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Record name Diaminopimelic acid
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Record name 2,6-Diaminoheptanedioic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,6R)-2,6-diaminoheptanedioic acid
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